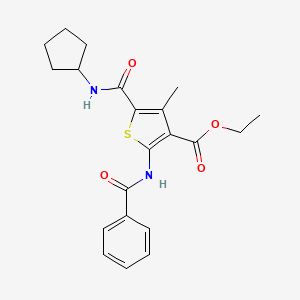![molecular formula C13H8BrN3OS B11079779 (6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone](/img/structure/B11079779.png)
(6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining a brominated triazolopyridine moiety with a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a triazolopyridine precursor, followed by the introduction of the thioxo group. The final step involves the coupling of the brominated intermediate with phenylmethanone under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thioxo group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also interact with specific signaling pathways, affecting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Nitric oxide and related nitroso-compounds
Uniqueness
What sets (6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone apart is its unique combination of a brominated triazolopyridine moiety and a phenylmethanone group. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8BrN3OS |
|---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
(6-bromo-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrN3OS/c14-10-6-7-11-15-13(19)17(16(11)8-10)12(18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
MTENWAVVYNUTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079697.png)
![4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B11079698.png)
![(2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11079707.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11079726.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079735.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11079737.png)

![methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B11079746.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11079750.png)
![diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11079760.png)
![4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol](/img/structure/B11079764.png)
![3a-(4-tert-Butyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione](/img/structure/B11079766.png)
![4-[(E)-1-({2-[4-(1-Adamantylcarbonyl)piperazino]ethyl}amino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11079771.png)
![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11079780.png)
